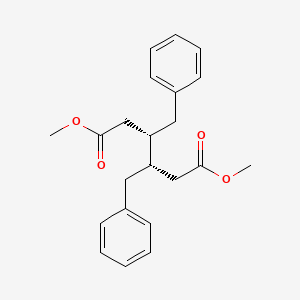
(7R)-7-Propyl-1,5,6,7-tetrahydro-2H-azepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7R)-7-Propyl-1,5,6,7-tetrahydro-2H-azepin-2-one is a heterocyclic organic compound with a seven-membered ring containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-Propyl-1,5,6,7-tetrahydro-2H-azepin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, starting from a linear precursor containing an amine and a carbonyl group, cyclization can be induced by heating with an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction typically proceeds through the formation of an intermediate imine, which then undergoes intramolecular nucleophilic attack to form the azepinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(7R)-7-Propyl-1,5,6,7-tetrahydro-2H-azepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azepinones.
Applications De Recherche Scientifique
(7R)-7-Propyl-1,5,6,7-tetrahydro-2H-azepin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (7R)-7-Propyl-1,5,6,7-tetrahydro-2H-azepin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or interference with receptor-ligand interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (7R)-7-Methyl-1,5,6,7-tetrahydro-2H-azepin-2-one
- (7R)-7-Ethyl-1,5,6,7-tetrahydro-2H-azepin-2-one
- (7R)-7-Butyl-1,5,6,7-tetrahydro-2H-azepin-2-one
Uniqueness
(7R)-7-Propyl-1,5,6,7-tetrahydro-2H-azepin-2-one is unique due to its specific propyl substituent, which can influence its chemical reactivity and biological activity. The propyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes or hydrophobic pockets in proteins.
Propriétés
Numéro CAS |
920749-99-1 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
(2R)-2-propyl-1,2,3,4-tetrahydroazepin-7-one |
InChI |
InChI=1S/C9H15NO/c1-2-5-8-6-3-4-7-9(11)10-8/h4,7-8H,2-3,5-6H2,1H3,(H,10,11)/t8-/m1/s1 |
Clé InChI |
GVMZKXQESLKQFB-MRVPVSSYSA-N |
SMILES isomérique |
CCC[C@@H]1CCC=CC(=O)N1 |
SMILES canonique |
CCCC1CCC=CC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-{4-[(4-Acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl}(3-cyanophenyl)methyl acetate](/img/structure/B14178073.png)
![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)

![3,3'-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B14178090.png)
![(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14178100.png)
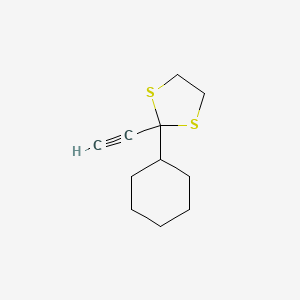
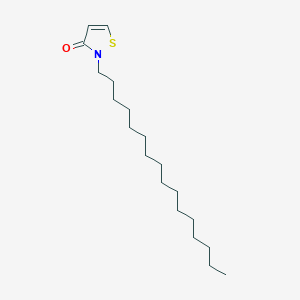
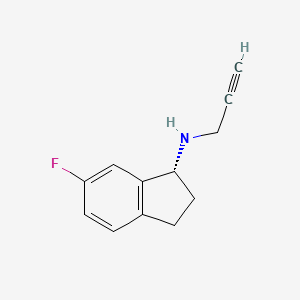


![Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B14178131.png)
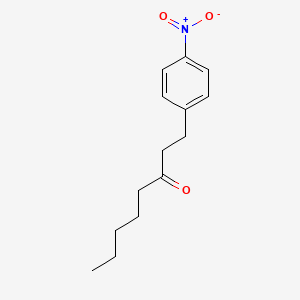
![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)
